N-Acetyl-2,3-difluoro-L-tyrosine

Description

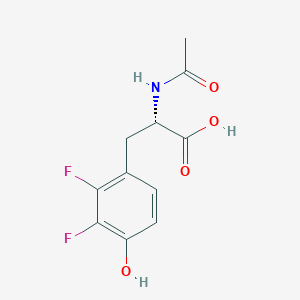

Structure

3D Structure

Properties

Molecular Formula |

C11H11F2NO4 |

|---|---|

Molecular Weight |

259.21 g/mol |

IUPAC Name |

(2S)-2-acetamido-3-(2,3-difluoro-4-hydroxyphenyl)propanoic acid |

InChI |

InChI=1S/C11H11F2NO4/c1-5(15)14-7(11(17)18)4-6-2-3-8(16)10(13)9(6)12/h2-3,7,16H,4H2,1H3,(H,14,15)(H,17,18)/t7-/m0/s1 |

InChI Key |

JVCDKOKEKFDEDU-ZETCQYMHSA-N |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=C(C(=C(C=C1)O)F)F)C(=O)O |

Canonical SMILES |

CC(=O)NC(CC1=C(C(=C(C=C1)O)F)F)C(=O)O |

Origin of Product |

United States |

Contextualization of Fluorinated Amino Acid Analogs As Mechanistic Probes

Fluorinated amino acid analogs are powerful tools in biochemical and medicinal chemistry research. mdpi.com The strategic incorporation of fluorine atoms into amino acid structures imparts unique physicochemical properties that can be exploited to investigate complex biological processes. mdpi.comnih.gov These properties include increased hydrophobicity, the ability to impose conformational constraints, and high sensitivity for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. mdpi.com

The introduction of fluorine can significantly enhance the non-covalent binding of amino acids and peptides to their biological targets by modulating intermolecular forces, such as hydrophobic interactions. nih.gov This has made fluorinated amino acids valuable for enhancing the stability of proteins against chemical and thermal denaturation, as well as proteolytic degradation. acs.org

Furthermore, the fluorine atom serves as a highly sensitive probe for ¹⁹F NMR spectroscopy, a technique with a wide chemical shift range that is exquisitely sensitive to subtle changes in the local environment. researchgate.net This allows for detailed interrogation of protein structure, dynamics, and ligand-binding interactions. nih.govresearchgate.net Fluorinated amino acids have proven particularly useful as mechanism-based inhibitors for a variety of enzymes, including those involved in amino acid metabolism. nih.gov The use of ¹⁸F-labeled amino acids has also become a significant strategy in positron emission tomography (PET) imaging for visualizing metabolic processes in vivo. nih.gov

The synthesis of these crucial research tools can be achieved through various methods, including electrophilic fluorination using reagents like N-fluorobenzensulfonimide (NFSI) or Selectfluor. nih.gov For instance, the electron-rich side chain of tyrosine can undergo an electrophilic aromatic substitution reaction to yield fluorinated tyrosine derivatives. nih.gov

Rationale for Utilizing N Acetyl 2,3 Difluoro L Tyrosine in Biophysical and Enzymological Studies

Established Synthetic Pathways for Fluorinated Tyrosine Derivatives

The synthesis of fluorinated tyrosine derivatives is a complex process that relies on established methodologies in organic chemistry, often requiring multi-step pathways to achieve the desired regioselectivity and stereochemistry.

The synthesis of ring-fluorinated tyrosine analogs often begins with appropriately substituted precursors. An enzymatic synthesis approach, for instance, has been successfully employed to prepare 3,5-difluorotyrosine in multigram quantities starting from 2,6-difluorophenol, pyruvate, and ammonia (B1221849) nih.gov. This chemo-enzymatic process provides a foundation for producing the core fluorinated amino acid structure with the correct L-stereochemistry.

For other fluorinated tyrosines, such as 3-fluoro-L-tyrosine, a common strategy involves the nitration of a protected L-tyrosine derivative, followed by a sequence of reduction, diazotization, and subsequent irradiation to install the fluorine atom lookchem.com. This sequence, known as the Balz-Schiemann reaction, is a classic method for introducing fluorine onto an aromatic ring. Maintaining the stereointegrity of the alpha-carbon is a critical challenge throughout these transformations. The use of robust N-protecting groups that prevent racemization is essential nih.gov.

Protecting groups are indispensable for the synthesis of complex molecules like fluorinated amino acids, preventing unwanted side reactions at the reactive amino and carboxyl functional groups. creative-peptides.com The choice of protecting group strategy is dictated by the reaction conditions of subsequent steps.

The most common N-protecting groups in amino acid chemistry are tert-Butoxycarbonyl (Boc) and 9-Fluorenylmethoxycarbonyl (Fmoc). The Boc group is stable under a wide range of conditions but is readily removed with strong acids like trifluoroacetic acid (TFA) creative-peptides.comiris-biotech.de. The Fmoc group, conversely, is stable to acid but is cleaved under mild basic conditions, typically with a piperidine (B6355638) solution, making the Boc/Fmoc strategies orthogonal and highly valuable in complex syntheses like Solid-Phase Peptide Synthesis (SPPS). iris-biotech.dealtabioscience.comnih.gov For the carboxyl group, simple esters like methyl or ethyl esters are often used, which can be hydrolyzed under basic conditions.

| Protecting Group | Abbreviation | Protected Group | Common Deprotection Conditions | Stability |

| 9-Fluorenylmethoxycarbonyl | Fmoc | α-Amino | 20% Piperidine in DMF iris-biotech.debeilstein-journals.org | Base-labile, acid-stable creative-peptides.comorganic-chemistry.org |

| tert-Butoxycarbonyl | Boc | α-Amino, Side-Chain (Lys, Tyr) | Trifluoroacetic Acid (TFA) creative-peptides.comiris-biotech.de | Acid-labile, base-stable creative-peptides.com |

| Benzyl | Bzl | Side-Chain (Tyr, Ser, Thr) | Catalytic Hydrogenation (H₂/Pd) creative-peptides.com | Stable to acid and base creative-peptides.com |

| tert-Butyl | tBu | Side-Chain (Tyr, Asp, Glu) | Trifluoroacetic Acid (TFA) iris-biotech.depeptide.com | Acid-labile iris-biotech.de |

Synthesis of this compound Methyl Ester and Related Derivatives

The synthesis of the target molecule, this compound methyl ester, involves a logical sequence of reactions starting from the base amino acid, 2,3-difluoro-L-tyrosine. This process includes esterification of the carboxylic acid and acetylation of the primary amine.

The synthesis would logically begin with the esterification of 2,3-difluoro-L-tyrosine. A standard and efficient method for this transformation is the reaction of the amino acid with thionyl chloride in methanol (B129727). caltech.edugoogle.com This procedure converts the carboxylic acid into the corresponding methyl ester hydrochloride in high yield.

Following esterification, the N-acetylation of the resulting 2,3-difluoro-L-tyrosine methyl ester would be performed. A common method for N-acetylation is the use of acetic anhydride (B1165640). chemicalbook.comgoogle.com To ensure selectivity for N-acetylation over O-acetylation of the phenolic hydroxyl group, the reaction is typically performed under controlled pH conditions in an aqueous medium or by reacting the amino ester with acetic anhydride where the N-acetyl product often precipitates as it forms. caltech.educhemicalbook.com The reaction of an amino acid ester with acetic anhydride generally proceeds rapidly and in excellent yield. caltech.edu

A plausible synthetic route is outlined below:

| Step | Reactant | Reagents | Product | Typical Conditions |

| 1. Esterification | 2,3-difluoro-L-tyrosine | Thionyl chloride, Methanol | 2,3-difluoro-L-tyrosine methyl ester | Refluxing methanol caltech.edugoogle.com |

| 2. N-Acetylation | 2,3-difluoro-L-tyrosine methyl ester | Acetic anhydride, Base (e.g., NaHCO₃) | This compound methyl ester | Aqueous solution, controlled pH chemicalbook.com |

For applications in solid-phase peptide synthesis (SPPS), the key building block is not the N-acetylated form but rather the N-Fmoc protected version, Fmoc-2,3-difluoro-L-tyrosine. The N-acetyl group acts as a capping agent, terminating peptide chain elongation, whereas the Fmoc group is a temporary protecting group designed to be removed at each cycle of amino acid addition. nih.gov

The synthesis of the Fmoc-protected building block would start with the base amino acid, 2,3-difluoro-L-tyrosine. The phenolic hydroxyl group would first be protected, commonly with an acid-labile group like tert-butyl (tBu), to prevent side reactions during peptide synthesis. nih.govpeptide.com Subsequently, the α-amino group is reacted with N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) or a similar reagent in the presence of a mild base, such as sodium carbonate, to yield Fmoc-2,3-difluoro-L-Tyr(tBu)-OH. nih.gov

This fully protected monomer can then be used in standard Fmoc-based SPPS protocols. altabioscience.combeilstein-journals.orgnih.gov During SPPS, the Fmoc group is removed with piperidine to expose a free amine for coupling the next amino acid in the sequence. beilstein-journals.org If a peptide with an N-terminal this compound is desired, the Fmoc-2,3-difluoro-L-Tyr(tBu)-OH building block would be coupled as the final amino acid. After its Fmoc group is removed, the terminal amine of the resin-bound peptide would then be acetylated using acetic anhydride before the final cleavage from the resin and removal of side-chain protecting groups with a strong acid cocktail (e.g., 95% TFA). iris-biotech.de

Advanced Chemical Modifications and Analog Preparation

Further chemical modifications of this compound can be explored to generate a variety of analogs for research purposes. The functional groups on the molecule—the aromatic ring, the acetyl group, and the carboxyl group—offer sites for derivatization.

Aromatic Ring Modification : While the 2 and 3 positions are occupied by fluorine, the remaining open positions on the phenyl ring could be targeted for further substitution. For example, iodination at the 5-position could be achieved using methods analogous to the synthesis of N-Acetyl-3,5-diiodo-L-tyrosine. sigmaaldrich.com

Carboxyl Group Derivatization : The carboxylic acid (or its ester) can be converted into a wide range of functional groups. For instance, reduction could yield the corresponding amino alcohol, or it could be coupled with various amines to form a library of amides.

N-Acetyl Group Analogs : The acetyl group itself can be replaced with other acyl groups (e.g., propionyl, benzoyl) by using the corresponding acid chloride or anhydride during the N-acylation step, leading to a series of N-acyl-2,3-difluoro-L-tyrosine derivatives.

These strategies allow for the systematic modification of the parent compound to probe structure-activity relationships in various chemical and biological systems.

Late-Stage Deoxyfluorination in Fluorinated Amino Acid Synthesis

The synthesis of this compound can be approached through late-stage fluorination, a powerful strategy that introduces fluorine atoms into a complex molecule at a later step in the synthetic sequence. This approach is particularly advantageous as it allows for the diversification of molecular scaffolds that have already undergone significant synthetic elaboration.

One of the primary methods for the introduction of fluorine onto an aromatic ring, such as the phenyl group of tyrosine, is through electrophilic fluorination. This process involves the reaction of an electron-rich aromatic system with a reagent that delivers an electrophilic fluorine species ("F+"). While the direct synthesis of this compound is not extensively detailed in the literature, the principles of late-stage fluorination of tyrosine derivatives provide a clear pathway.

A notable method for the regioselective fluorination of tyrosine-containing peptides involves the use of acetyl hypofluorite (B1221730) (CH₃COOF). This reagent can introduce a fluorine atom specifically at the position ortho to the hydroxyl group of the tyrosine ring. nih.gov This strategy highlights the potential for direct fluorination of the N-Acetyl-L-tyrosine backbone. The synthesis would likely proceed by first performing a mono-fluorination of N-Acetyl-L-tyrosine at the 2-position, followed by a second fluorination step to introduce the fluorine at the 3-position. The N-acetyl group plays a crucial role in modulating the reactivity of the amino acid during these synthetic transformations.

The synthesis of related difluorinated tyrosine isomers, such as 3,5-difluorotyrosine, has been successfully achieved and incorporated into peptides. nih.gov The methodologies developed for these related compounds, which often involve chemoenzymatic processes and careful protection-deprotection strategies, can be adapted for the synthesis of this compound. nih.gov

| Reagent/Method | Description | Potential Application in Synthesis |

| Acetyl Hypofluorite | An electrophilic fluorinating agent capable of regioselective fluorination of phenolic rings ortho to the hydroxyl group. nih.gov | Direct, late-stage fluorination of N-Acetyl-L-tyrosine to introduce fluorine at the 2 and 3 positions. |

| Chemoenzymatic Synthesis | A combination of chemical and enzymatic steps to achieve high selectivity and yield. | A potential route for the stereoselective synthesis of the L-isomer of 2,3-difluoro-tyrosine prior to acetylation. nih.gov |

Trifluoromethylthiolation as a Modulatory Strategy

Beyond the synthesis of the core this compound structure, further derivatization can introduce novel properties. Trifluoromethylthiolation, the introduction of a -SCF₃ group, is an emerging strategy to modulate the characteristics of amino acids and peptides. The trifluoromethylthio group is highly lipophilic and electron-withdrawing, which can significantly impact the biological activity and pharmacokinetic profile of the parent molecule.

Recent research has demonstrated the successful trifluoromethylthiolation of tyrosine derivatives. This transformation is typically achieved using an electrophilic trifluoromethylthiolating reagent. The reaction conditions can be tailored to achieve high yields and selectivity. For instance, the use of specific reagents in the presence of a Lewis acid or a strong protic acid can facilitate the addition of the -SCF₃ group to the aromatic ring of tyrosine.

The introduction of a trifluoromethylthio group onto the aromatic ring of this compound would create a novel amino acid with a unique combination of fluorine and trifluoromethylthio substituents. This modification would be expected to further enhance the lipophilicity and alter the electronic properties of the molecule, potentially leading to derivatives with interesting and useful biological activities.

| Modification Strategy | Reagent Example | Expected Outcome |

| Trifluoromethylthiolation | Electrophilic SCF₃ reagent | Introduction of a trifluoromethylthio group to the aromatic ring, enhancing lipophilicity and modifying electronic properties. |

Electrochemical Characterization and Redox Thermodynamics of N Acetyl 2,3 Difluoro L Tyrosine

Quantitative Determination of Standard Electrode Potentials

The standard electrode potential (E°') is a fundamental thermodynamic parameter that quantifies the tendency of a chemical species to be oxidized or reduced. For N-Acetyl-2,3-difluoro-L-tyrosine, this value is crucial for understanding its role as a redox cofactor. Various electrochemical and radiolytic techniques are employed for its precise determination.

Cyclic voltammetry (CV) and square-wave voltammetry (SWV) are powerful electrochemical methods used to probe the redox behavior of molecules. In studies of tyrosine and its derivatives, these techniques reveal information about the oxidation potential and the reversibility of the electron transfer process. The oxidation of the phenolic group of tyrosine is generally an irreversible process on standard electrodes like glassy carbon, characterized by a distinct anodic (oxidation) peak but lacking a corresponding cathodic (reduction) peak on the reverse scan. nih.govresearchgate.net

For fluorinated tyrosine analogs, voltammetric methods have been instrumental in quantifying the impact of fluorine substitution. Studies on N-acylated, carboxyamide fluorotyrosine analogues, including derivatives similar to this compound, have demonstrated that fluorination systematically alters the reduction potential. nih.gov For instance, the electrode potential of this compound methyl ester has been determined from cyclic voltammograms. kisti.re.kr The electron-withdrawing nature of the fluorine atoms is expected to make the phenol group more difficult to oxidize, leading to a higher oxidation potential compared to unsubstituted N-Acetyl-L-tyrosine.

Square-wave voltammetry, known for its high sensitivity, has been effectively used to determine the formal reduction potential (E°′) of fluorinated tyrosine residues incorporated into structured protein environments. nih.gov For example, the E°′ of 3,5-difluorotyrosine (B1604624) within a model protein was found to be 1026 ± 4 mV versus the Normal Hydrogen Electrode (NHE) at pH 5.7, which was 30 mV lower than that of the natural tyrosine in the same protein scaffold. nih.gov This counterintuitive lowering was attributed to the specific protein environment. However, in aqueous solution, fluorination generally increases the redox potential.

Interactive Table: Reported Redox Potentials of Tyrosine Derivatives

| Compound | Technique | E°' (V vs. NHE) at pH 7 | Reference |

|---|---|---|---|

| L-Tyrosine | Cyclic Voltammetry / Pulse Radiolysis | 0.97 ± 0.01 | kisti.re.kr |

| N-acetyl-2,3,5-trifluoro-l-tyrosine methyl ester | Cyclic Voltammetry / Pulse Radiolysis | Data not specified, but lower than nitrotyrosine | kisti.re.kr |

Pulse radiolysis is a technique that uses high-energy electron pulses to generate specific radical species in solution, allowing for the direct study of their properties and reactions. nih.govresearchgate.net This method is particularly well-suited for determining the one-electron reduction potentials of transient species like the tyrosyl radical. By creating a known quantity of an oxidizing radical (e.g., N₃•) and observing its reaction with the amino acid, the equilibrium constant for the electron transfer reaction can be determined. This, in turn, allows for the calculation of the reduction potential of the amino acid radical/amino acid couple.

This approach has been successfully applied to determine the electrode potentials for various aromatic amino acid radical/amino acid couples, including fluorinated tyrosine derivatives. kisti.re.kr For this compound methyl ester, pulse radiolysis experiments complement CV data to provide a comprehensive understanding of its redox properties. kisti.re.kr The data from these experiments confirm that electron transfer from the phenol group is coupled to proton transfer, a process that is reversible. kisti.re.kr

Analysis of Fluorine Substitution Effects on Redox Properties

The substitution of hydrogen with fluorine at the 2 and 3 positions of the tyrosine ring has profound electronic effects that modulate the compound's redox behavior.

When the phenolic hydroxyl group of tyrosine is oxidized by one electron, a neutral tyrosyl radical is formed. proquest.comyale.edu The stability of this radical is a key determinant of the redox potential. Fluorine atoms, being highly electronegative, exert a strong inductive electron-withdrawing effect. However, they can also participate in resonance (mesomeric) effects by donating a lone pair of electrons.

In the case of fluorinated tyrosines, the electrode potential is lowered relative to what would be expected from inductive effects alone due to the mesomeric stabilization of the resulting tyrosyl radical. kisti.re.kr The fluorine substituents help to delocalize the unpaired electron spin density across the aromatic ring, thereby stabilizing the radical species. This stabilization makes the formation of the radical more favorable, which is reflected in a lower (less positive) reduction potential compared to derivatives where such stabilization is absent (e.g., nitrotyrosine). kisti.re.kr

Fluorine substitution significantly influences PCET pathways. The strong inductive effect of the two fluorine atoms in this compound lowers the pKa of the phenolic group, making it more acidic than native tyrosine. nih.gov This increased acidity has a direct impact on the mechanism of oxidation. At a given pH, the equilibrium between the protonated phenol (Tyr-OH) and the deprotonated phenolate (B1203915) (Tyr-O⁻) is shifted towards the phenolate form. The oxidation can proceed through different pathways:

Stepwise (PTET): Proton transfer followed by electron transfer (deprotonation to the phenolate, which is then oxidized).

Stepwise (ETPT): Electron transfer followed by proton transfer.

Concerted PCET: Electron and proton are transferred in a single kinetic step. nih.gov

By lowering the pKa, fluorination can favor the PTET pathway, especially at physiological pH. nih.gov The change in the driving force for both proton and electron transfer alters the kinetics and the preferred mechanism of the PCET reaction. nih.govnih.gov

Interactive Table: pKa Values of Fluorinated Tyrosine Analogs

| Compound | pKa |

|---|---|

| Ac-3-FY-NH₂ | 8.4 |

| Ac-3,5-F₂Y-NH₂ | 7.0 |

| Ac-2,3-F₂Y-NH₂ | 7.3 |

| Ac-2,3,5-F₃Y-NH₂ | 6.4 |

| Ac-2,3,6-F₃Y-NH₂ | 6.5 |

| Ac-2,3,5,6-F₄Y-NH₂ | 5.6 |

Source: Adapted from literature data on N-acylated, carboxyamide fluorotyrosine analogues. nih.gov

Spectroscopic Probes and Biophysical Characterization of N Acetyl 2,3 Difluoro L Tyrosine in Macromolecular Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a powerful technique for obtaining atomic-level information about molecular structure and interactions. The introduction of fluorine atoms into N-acetyl-L-tyrosine provides unique NMR-active nuclei that serve as sensitive probes.

¹H and ¹³C NMR for Conformational Analysis and Molecular Interactions

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for elucidating the three-dimensional structure of molecules in solution. For N-Acetyl-2,3-difluoro-L-tyrosine, the chemical shifts of the protons and carbons in the amino acid backbone and the aromatic ring are sensitive to the local conformation and intermolecular interactions.

The N-acetyl group introduces an amide bond, and the rotational state around this bond can influence the chemical shifts of nearby protons, particularly the alpha-proton (Hα). When this amino acid is incorporated into a peptide or protein, changes in the ¹H and ¹³C chemical shifts can be monitored to report on folding, binding events, or allosteric transitions. The electron-withdrawing fluorine atoms at the C2 and C3 positions of the phenyl ring significantly alter the electron density distribution, leading to predictable changes in the chemical shifts of the ring protons and carbons compared to unmodified tyrosine. These shifts can be used to resolve spectral overlap in complex protein spectra and provide specific anchor points for structural analysis.

Fluorine NMR (¹⁹F NMR) as a Sensitive Environmental Probe

Fluorine-19 (¹⁹F) NMR spectroscopy is an exceptionally sensitive technique for probing the local environment of a fluorinated molecule within a larger system. dokumen.pub The ¹⁹F nucleus has a high gyromagnetic ratio, is 100% naturally abundant, and typically has no background signal in biological samples. The chemical shift of a fluorine atom is highly sensitive to its immediate surroundings, including solvent polarity, hydrogen bonding, and electrostatic interactions.

In this compound, the two fluorine atoms at the ortho and meta positions are chemically distinct and will produce separate signals in the ¹⁹F NMR spectrum. The difference in their chemical shifts (Δδ) can provide detailed information about the conformation of the aromatic side chain. When incorporated into a protein, changes in the ¹⁹F chemical shifts can signal conformational changes induced by ligand binding, protein-protein interactions, or alterations in the protein's folding state. worktribe.com This makes it a powerful probe for studying membrane protein interactions and other complex biological events. worktribe.com For example, the incorporation of fluorotyrosine residues into proteins has been used to study the mechanism of electron and proton transfer in various enzymatic systems. nih.gov

Electronic Absorption and Fluorescence Spectroscopy for Conformational and Redox State Monitoring

The phenolic ring of tyrosine is a natural chromophore and fluorophore, and its properties are modulated by the difluoro-substitution, enabling its use in absorption and fluorescence-based studies.

UV/Vis Spectral Perturbations upon Radical Formation

The oxidation of tyrosine to a tyrosyl radical is a critical step in the catalytic cycle of many enzymes, such as ribonucleotide reductase. acs.org This radical species has a distinct optical absorption spectrum that can be monitored using UV/Vis spectroscopy. The formation of the tyrosyl radical from tyrosine typically produces a characteristic absorption band around 410 nm. acs.org

The introduction of electron-withdrawing fluorine atoms onto the aromatic ring alters the reduction potential of the amino acid. Studies on N-acetylated and esterified fluorotyrosine analogues have shown that these modifications systematically tune the pKa and reduction potential. acs.org Specifically, the electrode potential for the radical/amino acid couple of this compound methyl ester is lower than that of the corresponding tyrosine derivative, a result of the mesomeric stabilization of the radical. science.govbiocrick.comacs.org This makes the fluorinated analogue easier to oxidize. The ability to generate radicals with distinct spectroscopic features and altered redox potentials establishes fluorotyrosines as powerful tools for investigating biological charge-transfer mechanisms. acs.org

Table 1: Physicochemical Properties of Tyrosine and Fluorinated Analogues

| Compound | pKa | Reduction Potential (E°' at pH 7) (V vs NHE) |

|---|---|---|

| N-Acetyl-L-tyrosine Ethyl Ester | ~9.7 | 0.96 |

| Ac-3-FY-NH₂ | 8.4 | ~1.02 |

| Ac-3,5-F₂Y-NH₂ | 7.2 | ~1.07 |

| Ac-2,3-F₂Y-NH₂ | 7.7 | ~1.13 |

Data adapted from studies on N-acylated, carboxyamide fluorotyrosine analogues. acs.org The reduction potentials are for the one-electron oxidation of the phenolate (B1203915) form.

Fluorescence Quenching and Energy Transfer Studies

Tyrosine's intrinsic fluorescence is sensitive to its local environment, making it a useful probe for conformational changes. The fluorescence can be "quenched" (diminished) by nearby functional groups or molecules through processes like photoinduced electron transfer (PET) or Förster resonance energy transfer (FRET).

The N-acetyl group itself can act as an intramolecular fluorescence quencher. Furthermore, the electron-withdrawing fluorine atoms are expected to decrease the fluorescence quantum yield of the tyrosine ring. Studies on the fluorescence of tyrosine derivatives can provide insights into the distance between the fluorophore and quenching groups. For instance, N-Acetyl-L-tyrosine ethyl ester has been used as a fluorescent standard to quantify peptides based on their intrinsic tyrosine fluorescence. biocrick.com By incorporating this compound into a specific site in a protein, researchers can use fluorescence quenching experiments to measure distances, map binding sites, and monitor dynamic structural changes.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a widely used technique to assess the secondary structure (e.g., α-helix, β-sheet content) of proteins and peptides. The method relies on the differential absorption of left- and right-circularly polarized light by chiral molecules, including the peptide backbone.

Compound Index

Table 2: List of Chemical Compounds

| Abbreviation / Trivial Name | Full Chemical Name |

|---|---|

| This compound | (2S)-2-acetamido-3-(2,3-difluoro-4-hydroxyphenyl)propanoic acid |

| N-Acetyl-L-tyrosine | (2S)-2-acetamido-3-(4-hydroxyphenyl)propanoic acid |

| 2,3-difluoro-L-tyrosine | (2S)-2-amino-3-(2,3-difluoro-4-hydroxyphenyl)propanoic acid |

| Ac-3-FY-NH₂ | N-acetyl-3-fluoro-L-tyrosinamide |

| Ac-3,5-F₂Y-NH₂ | N-acetyl-3,5-difluoro-L-tyrosinamide |

| Ac-2,3-F₂Y-NH₂ | N-acetyl-2,3-difluoro-L-tyrosinamide |

| N-Acetyl-L-tyrosine Ethyl Ester | ethyl (2S)-2-acetamido-3-(4-hydroxyphenyl)propanoate |

Computational Chemistry and Theoretical Modeling of N Acetyl 2,3 Difluoro L Tyrosine Systems

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of N-Acetyl-2,3-difluoro-L-tyrosine at an electronic level.

The introduction of fluorine atoms onto the tyrosine ring significantly influences its electronic properties, which in turn affects the pKa of the phenolic hydroxyl group and the redox potential of the molecule. For instance, the electron-withdrawing nature of fluorine atoms is expected to lower the pKa of the phenolic group, making it more acidic than that of standard tyrosine.

Electrochemical studies on related compounds, such as 3,5-difluorotyrosine (B1604624) within a protein scaffold, have demonstrated a lowering of the formal reduction potential (E°′) by approximately 30 mV compared to the non-fluorinated counterpart. nih.gov Specifically, the E°′ for the Y-O•/Y-OH redox pair in α3(3,5)F2Y was determined to be 1026 ± 4 mV versus the NHE at pH 5.70. nih.gov This shift is a direct consequence of the electronic perturbation induced by the fluorine substituents. Such experimental data provides a valuable benchmark for computational predictions.

Thermodynamic cycles are often employed to understand the redox reactions of tyrosine and its analogs. nih.gov These cycles help in predicting how reactions involving proton and electron transfers will proceed. nih.gov While quantitative predictions for protein-embedded tyrosines are challenging due to the low dielectric environment of protein active sites, the qualitative understanding that it is more difficult to generate charged species in such environments holds true. nih.gov

A study on 3,5-difluorotyrosine reported an apparent pKa (pKapp) of 8.0. nih.gov This value, combined with voltammetry data, allowed for the calculation of the formal reduction potential at pH 7.0 to be 952 mV. nih.gov

Table 1: Experimentally Determined Redox Properties of a Fluorinated Tyrosine Analog

| Compound | Measured Property | Value | pH | Reference |

|---|---|---|---|---|

| α3(3,5)F2Y | E°′(Y-O•/Y-OH) | 1026 ± 4 mV vs. NHE | 5.70 | nih.gov |

| α3(3,5)F2Y | pKapp | 8.0 ± 0.1 | - | nih.gov |

| α3(3,5)F2Y | Calculated E°′ | 952 mV | 7.0 | nih.gov |

The substitution of hydrogen with fluorine atoms on the aromatic ring of tyrosine has significant electronic consequences. Fluorine is highly electronegative and acts as an inductive electron-withdrawing group, which can decrease the electron density of the aromatic ring. This effect is crucial in modulating the interactions of the amino acid with its environment.

Studies on fluorinated tyrosine analogs have shown that the position of fluorination is critical. For instance, in reactions with tyrosine phenol-lyase, 3-fluoro-L-tyrosine and 3,5-difluoro-L-tyrosine lead to an increased accumulation of quinonoid intermediates, suggesting an electronic effect that favors this state. nih.gov Conversely, 2-fluoro-L-tyrosine and various difluorotyrosines with a fluorine at the 2-position show a much lower intensity for this intermediate, indicating that steric effects may also play a role alongside electronic effects. nih.gov

The reaction of 2,3-difluoro-L-tyrosine with tyrosine phenol-lyase proceeds at twice the rate of L-tyrosine, highlighting the complex interplay of electronic and steric factors that govern reactivity. nih.gov These experimental findings underscore the importance of precise computational models that can dissect these contributions to understand the behavior of this compound.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

Molecular mechanics and molecular dynamics simulations are powerful tools for studying the conformational dynamics and interactions of this compound in a biological context.

Accurate molecular dynamics simulations rely on well-parameterized force fields that describe the potential energy of the system. The development of force field parameters for unnatural amino acids like fluorinated tyrosines is a critical and active area of research.

Researchers have developed parameters for several fluorinated aromatic amino acids, including 3-fluoro- and 3,5-difluoro-tyrosine, for use with established force fields like AMBER. biorxiv.orgnih.govacs.org These parameters often involve deriving atomic charges using methods like the Implicitly Polarized Charge (IPolQ) scheme and fitting bonded terms (bonds, angles, and torsions) to quantum mechanical data. biorxiv.orgnih.govacs.org For instance, one study developed 181 unique atomic charges and 9 unique bonded terms for a set of fluorinated amino acids. biorxiv.orgnih.gov

The process for developing these parameters typically involves generating numerous conformations of a model compound (e.g., a blocked dipeptide) and fitting the force field terms to reproduce high-level QM calculations or experimental data. biorxiv.orgbiorxiv.org The robustness of these parameters is then validated by simulating benchmark peptides and proteins and comparing the results with experimental observables, such as NMR relaxation rates. biorxiv.orgnih.govacs.org

Once reliable force field parameters are established, molecular dynamics simulations can be employed to investigate how the incorporation of an unnatural amino acid like this compound affects protein structure, dynamics, and interactions. nih.govnumberanalytics.com

MD simulations can provide atomistic details of how the fluorinated residue influences the local and global dynamics of a protein. nih.gov For example, simulations can reveal changes in the flexibility of certain regions, the stability of secondary structures, and the network of hydrogen bonds. Studies have shown that the incorporation of unnatural amino acids can alter the conformational flexibility and hydrogen-bonding properties of peptides, which can in turn affect their ability to form dimers or bind to other proteins. nih.govuab.cat

In the context of tyrosine kinases, MD simulations have been used to study the flexibility and activity relationships, finding that inactive forms often exhibit increased flexibility. nih.gov Such simulations could be used to predict how the introduction of this compound might modulate the activity of a target kinase.

Docking and Binding Free Energy Calculations (e.g., MM/PBSA)

Computational docking and binding free energy calculations are used to predict the binding mode and affinity of ligands, such as derivatives of this compound, to their protein targets.

Molecular docking methods can predict the likely binding pose of a molecule in a protein's active site. nih.gov However, scoring functions used in docking are often not accurate enough to reliably rank compounds by their binding affinity. nih.gov Therefore, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are frequently used to rescore docked poses and provide a more accurate estimate of the binding free energy. nih.gov

This approach combines the molecular mechanics energy of the complex with a continuum solvation model to calculate the free energy of binding. It has been successfully applied to various systems, including inhibitors of histone deacetylases (HDACs), where significant correlations were found between calculated binding free energies and in vitro inhibitory activities. nih.govnih.govsemanticscholar.org

For this compound derivatives, docking and MM/PBSA could be used to predict their binding affinity to target proteins, such as kinases or other enzymes where tyrosine is a key residue. researchgate.net These calculations can help in understanding the specific interactions, like hydrogen bonds and hydrophobic contacts, that contribute to binding and can guide the design of more potent and selective inhibitors. nih.gov

Emerging Research Frontiers and Methodological Advancements

Design and Synthesis of Next-Generation Difluorotyrosine Probes

The site-selective incorporation of fluorine atoms into amino acids and peptides has become a valuable strategy for modifying their physicochemical and biological properties. rsc.org This approach is particularly relevant for creating novel molecular probes to investigate complex biological processes. rsc.orgnih.gov N-Acetyl-2,3-difluoro-L-tyrosine and its derivatives are at the forefront of this research, serving as advanced tools in chemical biology. rsc.orgsigmaaldrich.com

The synthesis of these next-generation probes often involves chemo-enzymatic processes or multi-step chemical synthesis. nih.gov For instance, a common method for preparing N-acetyl-L-tyrosine involves the acylation of L-tyrosine with acetic anhydride (B1165640). chemicalbook.comgoogle.comgoogle.com The introduction of fluorine atoms at specific positions on the tyrosine ring, however, requires more specialized synthetic strategies. These strategies can be broadly categorized into two approaches: the use of fluorinated building blocks or the direct fluorination/fluoroalkylation of amino acids, peptides, and proteins. rsc.org The latter often employs transition-metal catalysis and novel fluoroalkylating reagents. rsc.org

The design of these probes is driven by the unique properties conferred by the fluorine atoms. Fluorine's high electronegativity can significantly alter the electronic environment of the tyrosine ring, impacting its pKa and redox potential. nih.govacs.org This makes difluorotyrosine analogs valuable for studying enzymatic mechanisms, such as those of protein tyrosine phosphatases (PTPs) and kinases. nih.gov For example, 3,5-difluorotyrosine (B1604624) has been successfully used as a tyrosinase-resistant mimic of tyrosine to define the substrate specificity of PTPs. nih.gov

The development of these probes is an active area of research, with a focus on creating molecules with enhanced properties for specific applications. This includes improving their bioavailability, optimizing their spectral properties for use as reporters, and fine-tuning their reactivity for covalent labeling of proteins. sigmaaldrich.com

Interactive Data Table: Synthetic Approaches for Fluorinated Amino Acids

| Synthetic Strategy | Description | Key Features |

| Fluorinated Building Blocks | Utilizes pre-fluorinated starting materials that are then incorporated into the amino acid structure. | Allows for precise control over the position of fluorine atoms. |

| Direct Fluorination/Fluoroalkylation | Introduces fluorine or fluoroalkyl groups directly onto the amino acid, peptide, or protein. | Enables late-stage modification of biomolecules. Often utilizes transition-metal catalysis. |

| Chemo-enzymatic Synthesis | Combines chemical and enzymatic steps to achieve the desired fluorinated product. | Can offer high selectivity and milder reaction conditions. |

Integration with Advanced Single-Molecule Biophysical Techniques

The unique spectroscopic properties of fluorinated amino acids, such as this compound, make them highly suitable for integration with advanced single-molecule biophysical techniques. These techniques allow researchers to observe the behavior of individual molecules, providing insights that are often obscured in ensemble measurements. whiterose.ac.uk

One of the key applications is in single-molecule Förster Resonance Energy Transfer (smFRET). By incorporating a fluorinated tyrosine analog as one of the FRET pairs, researchers can probe conformational changes and dynamics within proteins and other biomolecules with high precision. whiterose.ac.uk The distinct spectral properties of the fluorinated amino acid can help to minimize spectral overlap and improve the signal-to-noise ratio.

Furthermore, 19F NMR (Nuclear Magnetic Resonance) spectroscopy is a powerful tool for studying protein structure and dynamics. The fluorine nucleus has a high gyromagnetic ratio and a 100% natural abundance of the 19F isotope, making it a sensitive NMR probe. mdpi.com The incorporation of this compound into a protein provides a unique spectroscopic window to monitor local environmental changes, protein folding, and ligand binding events. biorxiv.orgnih.gov The development of force field parameters for fluorinated amino acids is crucial for enabling accurate molecular dynamics (MD) simulations to complement these experimental studies. biorxiv.org

Single-molecule fluorescence microscopy techniques, such as Total Internal Reflection Fluorescence (TIRF) microscopy, can be used to visualize individual proteins containing fluorinated amino acids in real-time. nih.gov This allows for the study of protein trafficking, localization, and interactions within living cells. squarespace.com

Broader Applications in Chemical Biology and Advanced Biomolecular Tool Development

The applications of this compound and related compounds extend beyond fundamental biophysical studies and into the broader field of chemical biology and the development of advanced biomolecular tools. rsc.orgsigmaaldrich.com

A significant area of application is in the design of enzyme inhibitors and the study of enzyme mechanisms. The altered electronic properties of the fluorinated tyrosine ring can be exploited to create potent and selective inhibitors of enzymes such as protein tyrosine kinases and phosphatases. nih.gov These compounds serve as valuable tools for dissecting signaling pathways and for potential therapeutic development.

Fluorinated amino acids are also being used to engineer proteins with novel properties. By replacing native tyrosine residues with difluorotyrosine, researchers can enhance the stability of proteins, modulate their enzymatic activity, and introduce new functionalities. nih.gov This has implications for the development of more robust industrial enzymes and therapeutic proteins.

Furthermore, the unique reactivity of certain fluorinated groups can be harnessed for the development of novel bioconjugation strategies. sigmaaldrich.com This allows for the site-specific labeling of proteins with other molecules of interest, such as fluorescent dyes, drugs, or affinity tags, creating versatile tools for a wide range of applications in chemical biology. squarespace.com The development of fluorogenic reactions, where fluorescence is generated upon a specific chemical transformation, is a particularly exciting area of research, enabling no-wash live-cell imaging. researchgate.net

The continued development of synthetic methods for producing diverse fluorinated tyrosine analogs, coupled with their integration into advanced analytical techniques, promises to further expand the toolkit of chemical biologists and lead to new discoveries in our understanding of complex biological systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.